1-(m-Tolylsulfonyl)indoline-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methylphenyl)sulfonyl-2,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-4-2-5-12(10-11)22(20,21)17-9-8-13-14(16(18)19)6-3-7-15(13)17/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPAHTRXNIKTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(m-Tolylsulfonyl)indoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with indoline and m-toluenesulfonyl chloride.
Reaction Conditions: The indoline is reacted with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(m-Tolylsulfonyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include sulfoxides, sulfones, sulfides, substituted indolines, and esters.
Scientific Research Applications
Medicinal Chemistry
1-(m-Tolylsulfonyl)indoline-4-carboxylic acid is utilized as a building block in synthesizing various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity against diseases such as cancer and microbial infections. Notably, compounds derived from this molecule have shown potential in targeting specific enzymes and receptors involved in disease pathways.
Biological Studies
The compound is instrumental in enzyme inhibition studies due to its ability to interact with biological macromolecules. It serves as a probe in chemical biology, helping researchers understand cellular processes and signaling pathways. Its sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to effective inhibition.
Material Science
In material science, this compound is explored for its potential applications in developing new materials with specific properties. The compound's reactivity allows it to be incorporated into polymers or other materials where enhanced mechanical or thermal properties are desired.
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the indoline core modulates receptor activity, influencing cellular signaling pathways. This dual action makes it a valuable candidate for therapeutic development.
Case Studies
Several studies illustrate the applications of this compound:
- Enzyme Inhibition : Research demonstrated that derivatives of this compound effectively inhibited specific enzymes associated with cancer cell proliferation.
- Drug Development : A series of synthesized analogs were tested for antimicrobial activity, showing promising results against resistant strains of bacteria.
- Material Development : The compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength, showcasing its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of 1-(m-Tolylsulfonyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indoline core can interact with receptor sites, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
1-(5-(3-Fluoro-5-(trifluoromethyl)benzyl)pyridazin-3-yl)-indoline-4-carboxylic acid (11b)
- Structure : Pyridazine ring at position 1, fluorinated benzyl substituent.
- Key Data: NMR signals indicate aromatic protons and sulfonyl-like substituents . Higher molecular weight (vs. non-fluorinated analogs) likely reduces aqueous solubility.
Indoline-4-carboxylic acid hydrochloride
- Structure : Lacks sulfonyl group; hydrochloride salt form.
- Key Data :
Indole-Carboxylic Acid Derivatives
7-Chloro-3-methyl-1H-indole-2-carboxylic acid
- Structure : Chlorine at position 7, methyl at position 3.
- Key Data: CAS RN: 16381-48-9; 100% purity .
1-Methyl-1H-indole-5-carboxylic acid
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
- Structure: Cyclopentylamino at position 7, phenyl at position 2.
- Key Data: Molecular weight: 320.385 g/mol . Bulky cyclopentylamino group may enhance lipid solubility and prolong metabolic half-life .
Sulfonyl-Containing Analogs
1-(4-Carboxyphenyl)indole-5-carboxylic acid
- Structure : Carboxyphenyl at position 1, carboxylic acid at position 5.
- Key Data :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Sulfonyl groups (e.g., in 1-(4-carboxyphenyl)indole-5-carboxylic acid) enhance electrophilicity and metabolic stability compared to methyl or halogens .
- Fluorinated substituents (as in Compound 11b) improve CNS penetration, suggesting that the m-tolylsulfonyl group in the target compound may similarly influence bioavailability .
- Synthetic Challenges: Sulfonylation reactions require careful control to avoid over-substitution, as seen in the synthesis of thiazolidinone derivatives .
Biological Activity
1-(m-Tolylsulfonyl)indoline-4-carboxylic acid is a compound belonging to the indole derivatives class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound consists of an indoline core with a m-tolylsulfonyl group and a carboxylic acid group. The synthesis typically involves:
- Starting Materials : Indoline and m-toluenesulfonyl chloride.
- Reaction Conditions : The reaction is conducted in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane at room temperature.
- Carboxylation : The product undergoes carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
This compound's versatility allows it to participate in various chemical reactions, including oxidation, reduction, substitution, and esterification, leading to several derivatives with potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the indoline core can modulate receptor activity, influencing cellular signaling pathways.
In Vitro Studies
Research has highlighted the compound's potential as an inhibitor of various enzymes involved in inflammatory processes. For instance:
- Cytosolic Phospholipase A2α (cPLA2α) : This enzyme plays a crucial role in the biosynthesis of pro-inflammatory lipid mediators. Studies have shown that derivatives of indole compounds can effectively inhibit cPLA2α, suggesting that this compound may exhibit similar inhibitory properties .
Comparative Biological Activity
When compared with other indole derivatives, this compound demonstrates unique biological properties due to its specific substitution pattern. For instance:
| Compound | Biological Activity |
|---|---|
| Indole-3-acetic acid | Plant hormone involved in growth |
| Indole-2-carboxylic acid | Used in pharmaceutical synthesis |
| This compound | Potential anti-inflammatory and anticancer activities |
Case Studies
Several studies have explored the pharmacological potential of indole derivatives similar to this compound:
- Anti-Cancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in preclinical models .
- Microbial Inhibition : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Such findings support its role as a potential lead compound for developing new antibiotics.
- Inflammatory Diseases : Given its interaction with cPLA2α, there is potential for this compound in treating inflammatory diseases by inhibiting the production of pro-inflammatory mediators .
Q & A
Q. What are the common synthetic routes for 1-(m-Tolylsulfonyl)indoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of indoline-carboxylic acid derivatives typically involves multi-step reactions, including sulfonylation, cyclization, and functional group transformations. For example:
- Sulfonylation : Aromatic sulfonyl chlorides are reacted with indoline intermediates under basic conditions (e.g., sodium acetate in acetic acid) to introduce the sulfonyl group .
- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate derivatives) using NaOH in methanol at room temperature can yield carboxylic acids .
- Optimization Strategies :
Q. How is the purity and structural integrity of this compound validated in academic settings?
Methodological Answer:
- Chromatography : HPLC or TLC with UV detection confirms purity (>95%) .
- Spectroscopy :
- Melting Point : Consistency with literature values (e.g., 232–234°C for indole-5-carboxylic acid derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Solutions include:
- Multi-Technique Validation : Cross-check NMR, X-ray crystallography, and IR data .
- Computational Refinement : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries .
- Solvent Corrections : Apply solvent models (e.g., PCM for DMSO) to computational data .
Case Study : For a related indoline derivative, DFT-calculated H NMR shifts deviated by <0.3 ppm after solvent correction, aligning with experimental data .
Q. How can functionalization of this compound enhance its bioactivity?
Methodological Answer:
Q. Example Modification :
| Derivative | Modification | Bioactivity (IC) | Reference |
|---|---|---|---|
| 21a (GPR52 agonist) | Pyridazine fusion | 12 nM | |
| 5d (CRTH2 antagonist) | Morpholine-sulfonyl addition | 8 nM |
Q. What methodological frameworks are recommended for studying this compound’s reactivity in catalytic systems?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or LC-MS to identify intermediates .
- Mechanistic Probes : Isotopic labeling (e.g., O in carboxylic acid) tracks bond cleavage pathways .
- Computational Modeling : Transition state analysis using QM/MM methods predicts regioselectivity in sulfonylation .
Data Interpretation Tip : Use Arrhenius plots to derive activation energies for key steps (e.g., sulfonyl group transfer) .
Q. How can researchers design robust assays to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
